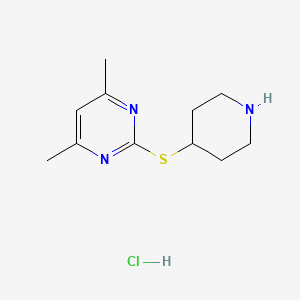

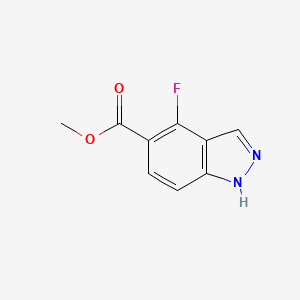

methyl 4-fluoro-1H-indazole-5-carboxylate

Descripción general

Descripción

Methyl 4-fluoro-1H-indazole-5-carboxylate is a chemical compound with the CAS Number: 473416-82-9 . It has a molecular weight of 194.17 and its IUPAC name is methyl 4-fluoro-1H-indazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for methyl 4-fluoro-1H-indazole-5-carboxylate is 1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

Methyl 4-fluoro-1H-indazole-5-carboxylate is a pale-yellow to yellow-brown solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Metabolic Profiling and Drug Metabolism

Methyl 4-fluoro-1H-indazole-5-carboxylate and its analogs are predominantly studied in the context of metabolic profiling. The compound AB-PINACA and its fluorinated analog 5F-AB-PINACA, which share structural similarities with methyl 4-fluoro-1H-indazole-5-carboxylate, have been subjected to metabolic stability and profiling studies. These compounds undergo a range of biotransformations, including hydrolysis, hydroxylation, ketone formation, carboxylation, epoxide formation, and oxidative defluorination. The presence of these metabolites was confirmed in authentic urine specimens, suggesting a potential application in forensic toxicology and drug metabolism studies (Wohlfarth et al., 2015).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of compounds related to methyl 4-fluoro-1H-indazole-5-carboxylate. For instance, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and its crystal structure was determined. This compound showed the ability to inhibit the proliferation of some cancer cell lines, highlighting its potential in medicinal chemistry and drug design (Hao et al., 2017).

Antiviral Activity

In the realm of antiviral research, N-amino-1,2,3-triazole derivatives, including 1-(4-Fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide, have been evaluated against Cantagalo virus replication. The structural characterization and antiviral effect of these compounds open avenues for the development of new antiviral agents (Jordão et al., 2009).

Pharmaceutical Synthesis

Additionally, the robust synthesis of related compounds, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, has been documented. This compound serves as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. The described synthesis method offers advantages in terms of safety and efficiency, demonstrating the compound's relevance in pharmaceutical synthesis (Mayes et al., 2010).

Safety And Hazards

The safety information for methyl 4-fluoro-1H-indazole-5-carboxylate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the medicinal properties of indazole derivatives like methyl 4-fluoro-1H-indazole-5-carboxylate could be explored in the future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

methyl 4-fluoro-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMALPYKUYVAWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732984 | |

| Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-fluoro-1H-indazole-5-carboxylate | |

CAS RN |

473416-82-9 | |

| Record name | Methyl 4-fluoro-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)

![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B1429511.png)

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)

![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)